2-phenoxy-N-(1,3,4-thiadiazol-2-yl)butanamide
Overview
Description
2-phenoxy-N-(1,3,4-thiadiazol-2-yl)butanamide is a compound that features a 1,3,4-thiadiazole ring, which is a well-known heterocyclic structure. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 2-phenoxy-N-(1,3,4-thiadiazol-2-yl)butanamide typically involves the reaction of 2-phenoxybutanoyl chloride with 1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Chemical Reactions Analysis
2-phenoxy-N-(1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or proteins involved in cell growth and proliferation. The compound may also interfere with DNA replication and repair processes, leading to cell death in cancer cells .
Comparison with Similar Compounds
2-phenoxy-N-(1,3,4-thiadiazol-2-yl)butanamide can be compared with other 1,3,4-thiadiazole derivatives, such as:
2-amino-1,3,4-thiadiazole: Known for its antimicrobial properties.
2-phenyl-1,3,4-thiadiazole: Studied for its anticancer and anti-inflammatory activities.
4-amino-1,3,4-thiadiazole: Used as a scaffold for developing various pharmaceutical agents.
Properties
IUPAC Name |
2-phenoxy-N-(1,3,4-thiadiazol-2-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-2-10(17-9-6-4-3-5-7-9)11(16)14-12-15-13-8-18-12/h3-8,10H,2H2,1H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTHIFHGMDJORR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=CS1)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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